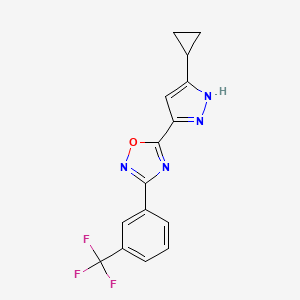

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O/c16-15(17,18)10-3-1-2-9(6-10)13-19-14(23-22-13)12-7-11(20-21-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYNRIOFYCYKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising results against various bacterial strains. A study highlighted that certain pyrazol-oxadiazole derivatives demonstrated antibacterial activity with effective concentrations (EC50) significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound class have been investigated, particularly in relation to cytokine inhibition. Studies reveal that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the modulation of NF-kB signaling pathways .

Anticancer Potential

The anticancer activity of compounds containing pyrazole and oxadiazole moieties has been documented. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases. For example, a derivative demonstrated a significant reduction in cell viability in breast cancer cells with an IC50 value comparable to established chemotherapeutics .

Neuroprotective Activity

Some studies suggest neuroprotective effects attributed to these compounds, particularly in models of neurodegenerative diseases. The ability to inhibit oxidative stress and modulate apoptotic pathways has been observed, indicating a potential therapeutic role in conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazol-oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results showed that one derivative had an EC50 value of 10 μg/mL against E. coli, significantly outperforming standard treatments .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that a specific derivative led to a 70% reduction in cell proliferation at a concentration of 15 μM after 48 hours. This suggests strong potential for further development as an anticancer agent .

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Derivatives of 1,2,4-oxadiazoles have been widely studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy, showing promising results comparable to established antibiotics .

-

Anticancer Properties :

- The compound's structure allows for potential anticancer applications. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For example, in vitro assays demonstrated that certain synthesized oxadiazoles exhibited cytotoxicity against glioblastoma cell lines, suggesting their potential as anticancer agents .

-

Anti-inflammatory Effects :

- Compounds similar to 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole have been investigated for their anti-inflammatory properties. Research indicates that pyrazole-based compounds can modulate inflammatory pathways and may serve as therapeutic agents for inflammation-related disorders .

Agricultural Applications

- Pesticidal Activity :

Materials Science Applications

- Corrosion Inhibition :

Case Studies and Research Findings

Q & A

(Basic) What synthetic methodologies are commonly employed for preparing 1,2,4-oxadiazole derivatives, and how is structural confirmation achieved?

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives under reflux conditions. For example:

- Reagents : Use of NaH in anhydrous THF or toluene under argon atmosphere .

- Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate .

- Structural Confirmation :

(Advanced) How can enantioselective synthesis of chiral oxadiazole derivatives be optimized?

Enantioselective synthesis requires chiral catalysts and precise reaction design:

- Catalytic Systems : Iridium-catalyzed amination (e.g., 97% enantiomeric excess achieved using crotyl acetate and DME at 50°C) .

- Chiral Separation : Supercritical fluid chromatography (SFC) for enantiomer resolution .

- Validation : H NMR coupling constants and SFC analysis to confirm stereochemical purity .

(Basic) What spectroscopic techniques are critical for characterizing trifluoromethyl-substituted heterocycles?

- F NMR : Essential for identifying trifluoromethyl (-CF) groups (δ ≈ -60 to -65 ppm) .

- IR Spectroscopy : Confirms C-F stretches (1000–1100 cm) and oxadiazole ring vibrations .

- X-ray Crystallography : Resolves crystal packing effects on trifluoromethyl orientation .

(Advanced) How should researchers resolve contradictions in biological activity data across cell lines?

Discrepancies may arise from differential target expression or off-target effects. Mitigation strategies include:

- Target Identification : Photoaffinity labeling (e.g., TIP47 protein binding in apoptosis induction ).

- Computational Validation : Molecular docking with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding modes .

- Functional Assays : Dose-dependent inhibition studies in human whole blood (e.g., LTB4 synthesis IC < 100 nM ).

(Basic) What substituent modifications enhance the metabolic stability of oxadiazole derivatives?

- Electron-Withdrawing Groups : Trifluoromethyl (-CF) improves metabolic resistance by reducing CYP450-mediated oxidation .

- Steric Shielding : Cyclopropyl groups adjacent to the oxadiazole core minimize enzymatic degradation .

(Advanced) How can structure-activity relationships (SAR) guide the optimization of pharmacological properties?

-

Systematic Substitution : Replace phenyl groups with pyridyl or thiophene rings to modulate potency (e.g., 4l with IC < 10 nM FLAP binding ).

-

Functional Group Impact :

Substituent Position Modification Effect on Activity 3-Phenyl -CF ↑ Apoptosis (T47D cells) 5-Pyrazole Cyclopropyl ↑ Metabolic stability

(Basic) What in vitro assays are recommended for preliminary biological evaluation?

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MX-1 tumor model ).

- Enzyme Inhibition : FLAP binding assays (IC < 10 nM ).

- Apoptosis Markers : Flow cytometry for cell cycle arrest (G phase) and annexin V staining .

(Advanced) What computational strategies predict the compound’s pharmacokinetic (PK) profile?

- Physicochemical Modeling : LogP calculations to optimize blood-brain barrier penetration (target: LogP < 3 ).

- CYP450 Inhibition Screening : Assess risk of drug-drug interactions (e.g., low CYP3A4 liability for 69 in ).

- ADMET Prediction : Use QSAR models to estimate human clearance (e.g., BI 665915 with predicted low clearance ).

(Basic) How can researchers validate synthetic intermediates during multi-step synthesis?

- TLC Monitoring : Track reaction progress using silica-coated plates.

- Intermediate Trapping : Quench aliquots with HO and analyze via LC-MS .

- Recrystallization : Purify intermediates using ethanol/water mixtures .

(Advanced) What strategies improve yield in palladium-catalyzed cross-coupling steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.